Ferric nitrate

Description

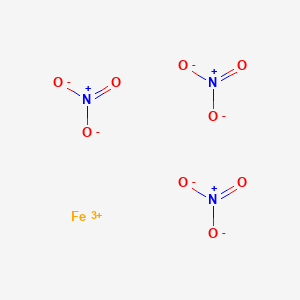

Structure

2D Structure

Propriétés

IUPAC Name |

iron(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJMYUPGQJHHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe(NO3)3, FeN3O9 | |

| Record name | FERRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-61-8 (nonahydrate), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065070 | |

| Record name | Ferric nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric nitrate appears as a violet crystalline solid. Noncombustible but it will accelerate the burning of combustible materials. If large quantities are involved in the fire or the combustible material is finely divided an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used for dyeing and tanning, in chemical analysis, and in medicine., Dry Powder; Pellets or Large Crystals, Liquid, Colorless or pale violet to grey-white odorless solid; Hygroscopic; mp = 35 deg C; [CHEMINFO] Violet crystals; mp = 47.2 deg C; [MSDSonline] | |

| Record name | FERRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in cold water: 150 g/100 cc; soluble in all proportions in hot water. /Ferric nitrate hexahydrate/ | |

| Record name | FERRIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.68 /Ferric nitrate hexahydrate/, Sp gr: 1.68 at 21 °C/4 °C /Hexahydrate/ | |

| Record name | FERRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10421-48-4 | |

| Record name | FERRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8H8402XOB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117 °F (USCG, 1999), MP: 47 °C. Freely soluble in water, alcohol, acetone; slightly soluble in cold concentrated nitric acid. /Ferric nitrate nonahydrate/, Melting point 35 °C; decomposes before reaching bp. /Ferric nitrate hexahydrate/ | |

| Record name | FERRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Ferric Nitrate

This technical guide provides a comprehensive analysis of the crystal structure of ferric nitrate (B79036) for researchers, scientists, and drug development professionals. It details the crystallographic parameters of its various hydrated forms, outlines experimental protocols for structure determination, and presents a logical workflow for analysis.

Physicochemical Properties of Ferric Nitrate

This compound, or iron(III) nitrate, is an inorganic compound with the formula Fe(NO₃)₃. It is a crystalline solid that is typically found in its hydrated forms, the most common being the nonahydrate, Fe(NO₃)₃·9H₂O.[1][2][3][4] The anhydrous form has a molecular weight of 241.86 g/mol , while the nonahydrate has a molecular weight of 403.999 g/mol .[2][5][6] The appearance of this compound crystals is typically pale violet, and they are hygroscopic.[6][7]

The density of the hexahydrate is 1.68 g/cm³, and the nonahydrate is 1.6429 g/cm³.[2][5] The melting point of the nonahydrate is 47.2 °C, and it boils at 125 °C.[2][5] this compound is soluble in water, alcohol, and acetone.[2][3]

Crystal Structure of this compound Hydrates

The crystal structure of this compound has been determined for several of its hydrated forms. The coordination of the iron(III) ion and the arrangement of the nitrate anions and water molecules vary depending on the degree of hydration.

A study of various iron(III) nitrate hydrates revealed detailed crystal structures for the tetra-, penta-, and hexahydrate forms.[8]

-

Hexahydrate (--INVALID-LINK--₃) : In this form, the crystal structure is composed of hexaaquairon(III) octahedra, [Fe(H₂O)₆]³⁺, and nitrate anions. These components are interconnected through hydrogen bonds.[8]

-

Pentahydrate (--INVALID-LINK--₂) : In the pentahydrate, one water molecule in the coordination sphere of the iron atom is replaced by an oxygen atom from a nitrate group, forming a pentaaquanitratoiron(III) complex.[8]

-

Tetrahydrate ([Fe(NO₃)₂(H₂O)₃]NO₃·H₂O) : The tetrahydrate exhibits a pentagonal-bipyramidal coordination geometry. The iron(III) ion is coordinated to two bidentate nitrate anions and one water molecule in the pentagonal plane.[8]

The following table summarizes the crystallographic data for different hydrated forms of this compound.

| Hydrate Form | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Tetrahydrate | [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O | Monoclinic | P2₁/c | 7.534(1) | 10.432(2) | 16.039(3) | 90 | 97.89(3) | 90 | [8] |

| Pentahydrate | --INVALID-LINK--₂ | Triclinic | P1 | 6.467(1) | 8.869(2) | 12.946(3) | 99.87(3) | 99.98(3) | 91.89(3) | [8] |

| Hexahydrate | --INVALID-LINK--₃ | Cubic | Pa3 | 11.023(2) | 11.023(2) | 11.023(2) | 90 | 90 | 90 | [8] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound hydrates is typically performed using single-crystal X-ray diffraction.

Single crystals of this compound hydrates suitable for X-ray diffraction can be grown from their hydrous melts or solutions in nitric acid.[8] For example, crystals of the hexahydrate can be obtained from a solution of this compound nonahydrate in dilute nitric acid.[8] The tetrahydrate can be prepared using a solution of the pentahydrate in pure nitric acid.[8]

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often low temperatures to reduce thermal vibrations.

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using least-squares methods.

The overall workflow for crystal structure analysis is depicted in the following diagram.

Applications in Research and Drug Development

Understanding the crystal structure of this compound is crucial for its application in various fields. In materials science, it is used in the synthesis of iron-based catalysts and nanoparticles.[9] For instance, this compound impregnated on clays (B1170129) serves as an oxidant in organic synthesis.[4] In the pharmaceutical industry, knowledge of the crystal structure of iron compounds is important for the design of iron supplements and drugs that may interact with iron-containing biological systems.

References

- 1. laballey.com [laballey.com]

- 2. Iron III Nitrate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | 10421-48-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Intricate Dance of Heat and Matter: A Technical Guide to the Thermal Decomposition of Ferric Nitrate

For Immediate Release

An in-depth exploration into the thermal decomposition mechanism of ferric nitrate (B79036), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its complex degradation pathway. This guide details the stepwise decomposition, intermediate products, and final residues, supported by quantitative data and detailed experimental protocols.

The thermal decomposition of ferric nitrate, particularly its nonahydrate form (Fe(NO₃)₃·9H₂O), is a multifaceted process involving a series of overlapping dehydration, hydrolysis, and decomposition reactions. A thorough comprehension of this mechanism is paramount for its application in various fields, including the synthesis of iron oxide nanoparticles, catalysts, and pharmaceutical intermediates. This technical guide elucidates the core principles of this process, offering a detailed roadmap of the chemical transformations involved.

The Decomposition Pathway: A Stepwise Cascade

The thermal degradation of this compound nonahydrate does not occur in a single step but rather through a cascade of reactions, each dominant within a specific temperature range. The process can be broadly categorized into three main stages: dehydration, formation of hydroxynitrates and oxyhydroxides, and finally, the formation of ferric oxide.

Initially, the process begins with the melting of the hydrated salt in its own water of crystallization, followed by a stepwise loss of water molecules. This dehydration is accompanied by hydrolysis, where water molecules react with the ferric ions, leading to the formation of various hydroxo-species. As the temperature increases, these intermediates undergo further decomposition, releasing nitrogen oxides and water, ultimately yielding the stable final product, α-ferric oxide (α-Fe₂O₃).

dot

Caption: Figure 1: A logical diagram illustrating the stepwise thermal decomposition of this compound nonahydrate, highlighting the key intermediate stages and the final product.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a cornerstone technique for quantifying the mass loss associated with each stage of the decomposition. The following table summarizes typical TGA data for the thermal decomposition of this compound nonahydrate in an air atmosphere. It is important to note that the precise temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Stage 1: Dehydration & Initial Hydrolysis | 35 - 150 | ~45% (loss of 9 H₂O) | ~40-50% | H₂O |

| Stage 2: Formation of Iron Oxyhydroxide | 150 - 200 | Varies | ~20-25% | H₂O, NOx |

| Stage 3: Decomposition to Ferric Oxide | > 200 | Varies | ~15-20% | H₂O, NOx |

| Final Residue | > 450 | 19.8% (as Fe₂O₃) | ~20% | - |

Experimental Protocols

To ensure reproducibility and accuracy in the study of this compound's thermal decomposition, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for the key analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., Hitachi HT-Seiko Instrument Exter 6300 TG).

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound nonahydrate into an open platinum or alumina (B75360) crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., dry air or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure a stable environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10°C/min).[1]

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound nonahydrate into an aluminum DSC pan. Crimp the pan with a lid, which may be pierced to allow for the escape of evolved gases.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of around 500°C.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions (e.g., melting) and chemical reactions (e.g., decomposition), respectively.

dot

Caption: Figure 2: A flowchart outlining the general experimental workflow for the thermal analysis of this compound nonahydrate.

Characterization of Intermediates and Final Product

To confirm the identity of the intermediate and final products formed during the thermal decomposition, several analytical techniques are employed in conjunction with thermal analysis.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present at different temperatures. This is crucial for confirming the formation of α-Fe₂O₃ as the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the sample, helping to identify functional groups in the intermediate hydroxynitrate and oxyhydroxide species.

-

Scanning Electron Microscopy (SEM): Allows for the visualization of the morphology and particle size of the material at different stages of decomposition.

Conclusion

The thermal decomposition of this compound is a complex yet predictable process that is highly dependent on experimental conditions. A comprehensive understanding of its mechanism, facilitated by the techniques and data presented in this guide, is essential for controlling the synthesis of desired iron-based materials. By carefully manipulating parameters such as heating rate and atmosphere, researchers can tailor the properties of the final product for a wide range of scientific and industrial applications. This guide serves as a foundational resource for professionals seeking to harness the transformative power of thermal decomposition.

References

An In-Depth Technical Guide to the Aqueous Solution Chemistry and Speciation of Ferric Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrate (B79036), Fe(NO₃)₃, is a widely utilized iron salt in various scientific and industrial applications, including as a catalyst, in wastewater treatment, and as a precursor for iron-based materials. In aqueous solutions, the chemistry of the ferric ion (Fe³⁺) is dominated by a complex series of hydrolysis reactions that are highly dependent on pH, concentration, and temperature. Understanding the speciation of ferric iron in solution—the distribution of different iron-containing chemical species—is critical for controlling reaction pathways, bioavailability, and material properties. This guide provides a comprehensive overview of the aqueous chemistry of ferric nitrate, with a focus on its hydrolysis and the resulting speciation.

Hydrolysis of the Ferric Ion

When this compound is dissolved in water, the nitrate anion (NO₃⁻), being the conjugate base of a strong acid, does not significantly hydrolyze.[1] The chemistry of the solution is therefore dictated by the behavior of the hydrated ferric ion, formally represented as the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺.[2] This complex is a Brønsted acid and undergoes a stepwise deprotonation of its coordinated water molecules as the pH of the solution increases. This process, known as hydrolysis, leads to the formation of a series of monomeric and polymeric hydroxo and oxo-bridged species.[3]

The hydrolysis of ferric ions can be described as a three-step process:

-

Primary Hydrolysis: Formation of low-molecular-weight monomeric and dimeric complexes.

-

Polymerization: Growth into small and then larger polymeric species.

-

Precipitation: Formation of solid phases of iron oxides and oxyhydroxides, such as Fe(OH)₃, FeOOH, and Fe₂O₃.[4]

The initial hydrolysis steps are rapid, while the subsequent polymerization and precipitation can be slow, time-dependent processes.[3]

Monomeric and Dimeric Species

The primary hydrolysis products of the [Fe(H₂O)₆]³⁺ ion are a series of monomeric and dimeric species. The key equilibria are presented below:

-

Formation of Monomeric Hydroxo Complexes:

-

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

-

[Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺

-

[Fe(H₂O)₄(OH)₂]⁺ + H₂O ⇌ [Fe(H₂O)₃(OH)₃]⁰ + H₃O⁺

-

[Fe(H₂O)₃(OH)₃]⁰ + H₂O ⇌ [Fe(H₂O)₂(OH)₄]⁻ + H₃O⁺

-

-

Formation of the Dimeric Species:

-

2[Fe(H₂O)₆]³⁺ + 2H₂O ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺ + 2H₃O⁺

-

The relative abundance of these species is highly dependent on the pH of the solution. At low pH (typically below 2), the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is the dominant species. As the pH increases, the monomeric hydroxo complexes, particularly [Fe(OH)]²⁺ and [Fe(OH)₂]⁺, begin to form.[5] The dimeric species, [Fe₂(OH)₂]⁴⁺, also becomes significant in this pH range.[5]

Polymeric Species and Precipitation

As the concentration of the initial hydrolysis products increases, they can undergo further condensation reactions to form larger polynuclear species. These reactions involve the formation of hydroxo and oxo bridges between iron centers. The formation of these larger polymers eventually leads to the precipitation of amorphous ferric hydroxide, which can subsequently age into more crystalline forms like goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃).[4] The complex nature of these polymerization and precipitation processes makes them a significant area of ongoing research.

Quantitative Data: Hydrolysis Constants of Ferric Iron

The equilibrium constants for the hydrolysis reactions of the ferric ion have been determined by various experimental techniques. These constants are crucial for predicting the speciation of iron in aqueous solutions under different conditions. The following table summarizes some of the key hydrolysis constants at 25°C.

| Reaction | Log β | Reference(s) |

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | -2.19 ± 0.02 | [6] |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | -5.76 ± 0.06 | [6] |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺ | -14.30 ± 0.32 | [6] |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | -21.71 ± 0.24 | [6] |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | -2.92 ± 0.02 | [6] |

Speciation Diagrams

The distribution of the different ferric iron species as a function of pH can be visualized using speciation diagrams. These diagrams are generated based on the hydrolysis constants and the total iron concentration.

Experimental Protocols for Characterization

Several analytical techniques are employed to study the speciation of this compound in aqueous solutions. The following sections provide detailed methodologies for some of the key experiments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation of different iron species, as the electronic transitions of the various complexes give rise to distinct absorption bands.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in a solution of a non-complexing acid (e.g., 0.1 M HNO₃ or HClO₄) to suppress initial hydrolysis.

-

Prepare a series of solutions with varying pH by adding a strong base (e.g., NaOH) dropwise while monitoring the pH with a calibrated pH meter.

-

For each pH value, an aliquot of the this compound solution is taken.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range, typically from 200 to 800 nm.

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

Use a solution of the same acid concentration without this compound as a blank.

-

Record the absorbance spectrum for each solution at different pH values.

-

-

Data Analysis:

-

The appearance and disappearance of absorption bands at specific wavelengths with changing pH indicate the formation and consumption of different iron species.

-

For example, the formation of [Fe(OH)]²⁺ is associated with an increase in absorbance in the 280-320 nm region.

-

The formation of polynuclear species can lead to broad absorption features extending into the visible region, giving the solution a yellow or brown color.

-

Deconvolution of the spectra can be used to estimate the relative concentrations of the different species, from which hydrolysis constants can be calculated.

-

Potentiometric Titration

Potentiometric titration is a classic and powerful method for determining the equilibrium constants of acid-base reactions, including the hydrolysis of metal ions.

Methodology:

-

Experimental Setup:

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

A high-precision automated burette for the addition of the titrant.

-

A calibrated glass electrode and a reference electrode (e.g., Ag/AgCl) connected to a high-impedance potentiometer or pH meter.

-

A magnetic stirrer to ensure solution homogeneity.

-

-

Titration Procedure:

-

A known volume of a this compound solution of known concentration is placed in the titration vessel. A background electrolyte (e.g., KNO₃ or NaClO₄) is often used to maintain a constant ionic strength.

-

The solution is titrated with a standard solution of a strong base (e.g., carbonate-free NaOH).

-

The potential (or pH) of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is plotted.

-

The data is analyzed using computer programs that employ non-linear least-squares methods to fit the titration curve.

-

These programs model the various hydrolysis equilibria and refine the values of the hydrolysis constants (β values) to achieve the best fit to the experimental data.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a synchrotron-based technique that provides element-specific information about the local atomic and electronic structure of the absorbing atom. It is particularly useful for studying the coordination environment of iron in different aqueous species.

Methodology:

-

Sample Preparation:

-

This compound solutions are prepared at the desired concentrations and pH values.

-

The solutions are loaded into specialized liquid sample cells with X-ray transparent windows (e.g., Kapton or Mylar).

-

-

Data Acquisition:

-

The experiment is performed at a synchrotron radiation source.

-

A monochromator is used to scan the X-ray energy across the iron K-edge (around 7112 eV).

-

The X-ray absorption is measured in either transmission or fluorescence mode. Fluorescence mode is generally preferred for dilute samples.

-

-

Data Analysis:

-

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the iron atom.

-

The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the number, type, and distance of the neighboring atoms.

-

Analysis of the EXAFS data involves fitting the experimental spectrum to theoretical models to determine structural parameters such as Fe-O and Fe-Fe bond distances and coordination numbers. This allows for the direct structural characterization of the different iron species in solution.

-

Conclusion

The aqueous chemistry of this compound is rich and complex, primarily governed by the hydrolysis of the ferric ion. A thorough understanding of the formation of various monomeric, dimeric, and polymeric hydroxo species is essential for professionals in research and drug development who work with iron-containing systems. The combination of techniques such as UV-Vis spectroscopy, potentiometric titration, and X-ray absorption spectroscopy provides the necessary tools to probe the speciation of ferric iron and to determine the thermodynamic constants that govern these equilibria. This knowledge is fundamental for controlling and predicting the behavior of this compound in aqueous environments.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. sydney.edu.au [sydney.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 6. Collection - Iron(III) Hydrolysis and Solubility at 25 °C - Environmental Science & Technology - Figshare [figshare.com]

Determining the Redox Potential of Ferric Nitrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the redox potential of ferric nitrate (B79036) (Fe(NO₃)₃) solutions. A thorough understanding of the redox potential is critical in various scientific and industrial applications, including pharmaceutical development, chemical synthesis, and environmental analysis, as it governs the oxidizing or reducing capacity of the solution.

Fundamental Principles

The redox potential (also known as Oxidation-Reduction Potential or ORP) of a solution is a measure of its tendency to acquire electrons and thereby be reduced. In the context of ferric nitrate solutions, the primary redox couple is that of ferric (Fe³⁺) and ferrous (Fe²⁺) ions:

Fe³⁺ + e⁻ ⇌ Fe²⁺

The measured potential of the solution is a function of the standard reduction potential of this couple and the relative activities (approximated by concentrations) of the oxidized (Fe³⁺) and reduced (Fe²⁺) species. This relationship is described by the Nernst equation.

The Nernst Equation

The Nernst equation provides a quantitative relationship between the measured electrode potential (E), the standard electrode potential (E°), the temperature, and the concentrations of the redox-active species. For the Fe³⁺/Fe²⁺ couple, the equation is:

E = E° - (RT/nF) * ln([Fe²⁺]/[Fe³⁺])

Where:

-

E is the measured redox potential of the solution.

-

E° is the standard reduction potential of the Fe³⁺/Fe²⁺ couple (+0.77 V vs. Standard Hydrogen Electrode).

-

R is the universal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature in Kelvin.

-

n is the number of electrons transferred in the redox reaction (in this case, n=1).

-

F is the Faraday constant (96,485 C/mol).

-

[Fe²⁺] and [Fe³⁺] are the molar concentrations of the ferrous and ferric ions, respectively.

Factors Influencing Redox Potential in this compound Solutions

Several key parameters can significantly affect the redox potential of a this compound solution:

-

Concentration of Fe³⁺ and Fe²⁺: As evident from the Nernst equation, the ratio of ferrous to ferric ions is a primary determinant of the redox potential. Even trace amounts of Fe²⁺, which can form from the reduction of Fe³⁺ by impurities or photochemical reactions, will influence the measurement.

-

pH: this compound solutions are inherently acidic due to the hydrolysis of the Fe³⁺ ion.[1] Changes in pH can lead to the formation of various iron hydroxide (B78521) species, which alters the concentration of free Fe³⁺ and consequently affects the redox potential.[2] At higher pH values, precipitation of iron hydroxides can occur.

-

Temperature: Temperature directly influences the redox potential as shown in the Nernst equation. Therefore, it is crucial to record and control the temperature during measurements.

-

Presence of Complexing Agents: Anions other than nitrate, if present, can form complexes with Fe³⁺ or Fe²⁺, thereby changing their effective concentrations and shifting the redox potential.

-

Ionic Strength: The total concentration of ions in the solution can affect the activity coefficients of the iron species, leading to deviations from the behavior predicted by using simple concentrations in the Nernst equation.

Quantitative Data Summary

The following table summarizes the expected pH and calculated redox potential of this compound solutions at various concentrations. The redox potential is calculated using the Nernst equation, assuming a nominal 0.1% of the total iron is present as Fe²⁺ for illustrative purposes, at a standard temperature of 25 °C (298.15 K).

| Fe(NO₃)₃ Concentration (mol/L) | Approximate pH[3] | Assumed [Fe³⁺] (mol/L) | Assumed [Fe²⁺] (mol/L) | Calculated Redox Potential (E) vs. SHE (mV) |

| 0.60 | 0.8 | 0.5994 | 0.0006 | +948 |

| 0.50 | 0.9 | 0.4995 | 0.0005 | +948 |

| 0.40 | 1.0 | 0.3996 | 0.0004 | +948 |

| 0.30 | 1.2 | 0.2997 | 0.0003 | +948 |

| 0.20 | 1.4 | 0.1998 | 0.0002 | +948 |

| 0.10 | 1.8 | 0.0999 | 0.0001 | +948 |

| 0.05 | 2.2 | 0.04995 | 0.00005 | +948 |

Note: The calculated redox potential remains constant in this idealized scenario because the ratio of [Fe²⁺]/[Fe³⁺] is kept constant. In a real-world measurement, this ratio may vary, leading to different potential readings.

Experimental Protocol for Redox Potential Determination

This section provides a detailed methodology for the accurate measurement of the redox potential of this compound solutions.

Required Equipment and Reagents

-

Equipment:

-

High-impedance millivoltmeter or pH/ORP meter with a millivolt scale.

-

Platinum combination ORP electrode or a separate platinum indicator electrode and a reference electrode (e.g., Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)).

-

Magnetic stirrer and stir bar.

-

Beakers and volumetric flasks.

-

Thermometer or temperature probe.

-

Polishing paper or fine-grit alumina (B75360) powder for electrode maintenance.

-

-

Reagents:

-

This compound nonahydrate (Fe(NO₃)₃·9H₂O), analytical grade.

-

Deionized or distilled water.

-

ORP standard solution (e.g., ZoBell's solution) for electrode verification.

-

Dilute nitric acid (for cleaning and pH adjustment if necessary).

-

Solution Preparation

-

To prepare a stock solution of a specific molarity (e.g., 0.1 M), accurately weigh the required amount of this compound nonahydrate (Molar Mass ≈ 404.00 g/mol ). For 1 liter of 0.1 M solution, 40.40 g of Fe(NO₃)₃·9H₂O is needed.[4]

-

Dissolve the weighed solid in a beaker containing a portion of deionized water.

-

Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume.

-

Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity.

-

It is advisable to add a small amount of dilute nitric acid to the solution to suppress hydrolysis and prevent the formation of iron hydroxide precipitates, especially for long-term storage or at lower concentrations.

Measurement Procedure

-

Electrode Verification: Before measurement, check the performance of the ORP electrode using a standard solution like ZoBell's solution. The reading should be within the specified range for the standard at the measured temperature.

-

Electrode Preparation: For a platinum electrode, ensure the sensing surface is clean and free from any coatings. If necessary, gently polish the platinum surface with a soft cloth and fine alumina powder, followed by thorough rinsing with deionized water.

-

Sample Measurement: a. Place a known volume of the this compound solution into a clean beaker with a magnetic stir bar. b. Immerse the ORP electrode and a temperature probe into the solution, ensuring the electrode's reference junction is submerged. c. Begin gentle stirring to ensure homogeneity without creating a vortex. d. Allow the reading on the millivoltmeter to stabilize. This may take several minutes. e. Record the stable potential reading in millivolts (mV) and the temperature of the solution.

-

Data Conversion (if necessary): If a reference electrode other than the Standard Hydrogen Electrode (SHE) is used, the measured potential should be converted to the SHE scale for standardization. The following equation can be used: E (vs. SHE) = E (measured) + E (reference) The potential of the reference electrode (E (reference)) is temperature-dependent and should be obtained from standard tables.

-

Post-Measurement Care: After each measurement, rinse the electrode thoroughly with deionized water and store it according to the manufacturer's instructions to prevent drying of the reference junction.

Potential Interferences

While the nitrate ion is generally considered a spectator ion in the Fe³⁺/Fe²⁺ redox couple, high concentrations of nitrate or the presence of other oxidizing or reducing species can potentially influence the measurement. It is important to use high-purity reagents and water to minimize interferences from other redox-active contaminants. Additionally, ensure that the platinum electrode surface is not passivated by any adsorbed species.

Conclusion

The determination of the redox potential of this compound solutions is a straightforward process when the fundamental principles of electrochemistry are understood and a meticulous experimental protocol is followed. The Nernst equation provides the theoretical framework for interpreting the measured potentials, while careful control of concentration, pH, and temperature ensures the accuracy and reproducibility of the results. This guide provides the necessary information for researchers, scientists, and drug development professionals to confidently and accurately measure and interpret the redox potential of this compound solutions in their applications.

References

Spectroscopic Analysis of Ferric Nitrate Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ferric nitrate (B79036) hydrates, with a primary focus on the nonahydrate form (Fe(NO₃)₃·9H₂O). This document details the application of key spectroscopic techniques—Raman, Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—to elucidate the structural and electronic properties of these compounds. Detailed experimental protocols, quantitative data, and visual representations of chemical processes and workflows are presented to support research and development activities.

Introduction to Ferric Nitrate Hydrates

This compound, Fe(NO₃)₃, is an inorganic compound that readily forms hydrates, with the nonahydrate, Fe(NO₃)₃·9H₂O, being the most common form. In its crystalline state, the iron(III) ion is typically coordinated by water molecules, forming a hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. The nitrate ions are situated in the crystal lattice, interacting with the hydrated cation through hydrogen bonding. In aqueous solutions, the speciation is more complex, involving the hexaaquairon(III) ion and its hydrolysis products. Spectroscopic techniques are invaluable for characterizing the vibrational modes of the nitrate ions and the coordinated water molecules, as well as the electronic transitions of the ferric ion.

Vibrational Spectroscopy: Raman and FTIR Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its chemical bonds and molecular structure. Both Raman and FTIR spectroscopy are powerful tools for the analysis of this compound hydrates.

Quantitative Vibrational Data

The following tables summarize the key vibrational frequencies observed for solid this compound nonahydrate.

Table 1: FT-Raman Spectral Data for Crystalline Fe(NO₃)₃·9H₂O

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~1045 | ν₁ (A₁') - Symmetric stretch of NO₃⁻ |

| ~1350 - 1450 | ν₃ (E') - Asymmetric stretch of NO₃⁻ (split) |

| ~820 | ν₂ (A₂'') - Out-of-plane bend of NO₃⁻ |

| ~720 | ν₄ (E') - In-plane bend of NO₃⁻ |

| ~300 - 500 | Fe-O stretch (from [Fe(H₂O)₆]³⁺) |

| ~1630 | δ(H₂O) - Bending mode of coordinated water |

| ~3000 - 3500 | ν(OH) - Stretching modes of coordinated water |

Data sourced from publicly available reference spectra.

Table 2: Characteristic FTIR (ATR) Absorption Regions for Fe(NO₃)₃·9H₂O

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 1250 - 1500 | ν₃ (E') - Asymmetric stretch of NO₃⁻ |

| ~1040 | ν₁ (A₁') - Symmetric stretch of NO₃⁻ (weak in IR) |

| ~815 | ν₂ (A₂'') - Out-of-plane bend of NO₃⁻ |

| ~715 | ν₄ (E') - In-plane bend of NO₃⁻ |

| 400 - 600 | Fe-O stretching and water librational modes |

| ~1635 | δ(H₂O) - Bending mode of coordinated water |

| 2800 - 3600 | ν(OH) - Stretching modes of coordinated water (broad) |

Assignments are based on general knowledge of nitrate and hydrated salt spectra.

Experimental Protocols for Vibrational Spectroscopy

-

Sample Preparation:

-

A small amount of crystalline this compound nonahydrate is placed in a glass capillary tube or on a microscope slide. Due to the hygroscopic nature of the salt, sample handling should be performed in a low-humidity environment if possible.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution FT-Raman spectrometer equipped with a near-infrared laser is used.

-

Laser Source: A Nd:YAG laser operating at 1064 nm is commonly employed to minimize fluorescence.

-

Power: Laser power at the sample should be kept low (e.g., 50-200 mW) to avoid thermal decomposition of the hydrate (B1144303).

-

Resolution: A spectral resolution of 2-4 cm⁻¹ is typically sufficient.

-

Data Collection: Spectra are collected over a wavenumber range of approximately 100 cm⁻¹ to 4000 cm⁻¹. Multiple scans (e.g., 64-256) are averaged to improve the signal-to-noise ratio.

-

Calibration: The instrument is calibrated using a standard material with known Raman peaks (e.g., polystyrene or naphthalene).

-

-

Sample Preparation:

-

A small amount of the solid this compound nonahydrate is placed directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied using the ATR anvil to ensure good contact between the sample and the crystal surface.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

Resolution: A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

-

Data Collection: Spectra are typically recorded in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). A number of scans (e.g., 16-64) are co-added.

-

Correction: An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For this compound hydrates, this technique is particularly useful for studying the d-d transitions of the Fe³⁺ ion and ligand-to-metal charge transfer (LMCT) bands, especially in aqueous solutions.

Quantitative UV-Vis Data for Aqueous this compound

Table 3: UV-Vis Absorption Maxima for Aqueous Solutions of this compound

| Wavelength (nm) | Assignment | Notes |

| ~300 - 400 | Ligand-to-Metal Charge Transfer (LMCT) from H₂O to Fe³⁺ | Strong absorbance, can be influenced by hydrolysis products. |

| ~430 | Shoulder, attributed to hydrolyzed Fe³⁺ species (e.g., [Fe(OH)(H₂O)₅]²⁺) | Intensity is pH-dependent.[1] |

| > 500 | Weak d-d transitions of the [Fe(H₂O)₆]³⁺ ion | Often obscured by the stronger LMCT band. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

A stock solution of this compound nonahydrate is prepared by accurately weighing the solid and dissolving it in deionized water.

-

A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

To suppress hydrolysis and maintain the predominance of the [Fe(H₂O)₆]³⁺ species, a small amount of nitric acid can be added to the solutions.

-

A blank solution (deionized water, or water with the same concentration of nitric acid) is also prepared.

-

-

Instrumentation and Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are employed for measurements in the UV region.

-

Wavelength Range: Spectra are recorded from approximately 200 nm to 800 nm.

-

Baseline Correction: A baseline is recorded with the blank solution in both the sample and reference beams.

-

Data Collection: The absorbance spectra of the standard solutions and any unknown samples are then recorded.

-

Visualizations of Key Concepts and Workflows

Hydrolysis of the Hexaaquairon(III) Ion in Aqueous Solution

The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is a weak acid and undergoes hydrolysis in water to form a series of deprotonated species. This equilibrium is crucial for understanding the UV-Vis spectra of aqueous this compound solutions.

Caption: Stepwise hydrolysis of the hexaaquairon(III) ion in aqueous solution.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid hydrate like this compound nonahydrate.

Caption: Experimental workflow for the spectroscopic analysis of this compound hydrates.

Conclusion

The spectroscopic analysis of this compound hydrates using Raman, FTIR, and UV-Vis techniques provides a wealth of information regarding their chemical structure and electronic properties. In the solid state, vibrational spectroscopy is essential for identifying the characteristic modes of the nitrate ions and the coordinated water molecules. In aqueous solutions, UV-Vis spectroscopy is a powerful tool for studying the electronic transitions of the hydrated ferric ion and its hydrolysis products. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with these compounds in various fields, including materials science, catalysis, and pharmaceutical development.

References

An In-depth Technical Guide to the Properties of Anhydrous vs. Nonahydrate Ferric Nitrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of anhydrous and nonahydrate ferric nitrate (B79036). It is designed to be a resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document includes a detailed comparison of their properties, experimental protocols for their characterization, and visualizations of relevant chemical and biological pathways.

Comparative Physicochemical Properties

The following table summarizes the key quantitative differences between anhydrous and nonahydrate ferric nitrate. These properties are critical for understanding the handling, storage, and application of each form in a laboratory or industrial setting.

| Property | This compound (Anhydrous) | This compound (Nonahydrate) |

| Chemical Formula | Fe(NO₃)₃ | Fe(NO₃)₃ · 9H₂O |

| Molecular Weight | 241.86 g/mol [1] | 404.00 g/mol [2][3] |

| Appearance | Pale violet, green, or grayish-white solid[4] | Colorless to pale violet or grayish-white monoclinic crystals[5][6] |

| Melting Point | 47.2 °C (decomposes)[5] | 47.2 °C[2][7] |

| Boiling Point | Decomposes[4] | 125 °C (decomposes)[2][7] |

| Density | 1.684 g/cm³[5] | 1.684 g/cm³[2] |

| Solubility in Water | Soluble | Very soluble |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and acetone; slightly soluble in nitric acid[5] | Soluble in water, ethanol, and acetone[3][6] |

| Hygroscopicity | Hygroscopic | Hygroscopic[3][6] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound compounds.

Determination of Melting Point

The melting point of both anhydrous and nonahydrate this compound can be determined using the capillary method with a melting point apparatus.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is then pressed into the powdered sample.[9]

-

Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end. The sample should be packed to a height of 2-3 mm.[9]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Aqueous Solubility

The solubility of anhydrous and nonahydrate this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.[10][11]

Apparatus:

-

Beakers

-

Stirring hot plate and magnetic stir bar

-

Thermometer

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: An excess amount of the this compound salt is added to a known volume of deionized water in a beaker. The mixture is stirred vigorously at a constant temperature for a sufficient time to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved solid.

-

Determination of Concentration: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The water is then evaporated by gentle heating in a drying oven.

-

Calculation of Solubility: After all the water has evaporated, the evaporating dish is cooled in a desiccator and weighed. The mass of the dissolved salt is determined by subtracting the initial mass of the evaporating dish. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of water.[11]

Visualizations of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the application of this compound in research and development.

Workflow for the Synthesis of Iron Oxide Nanoparticles

This compound is a common precursor for the synthesis of iron oxide nanoparticles, which have numerous applications in drug delivery and medical imaging.[12][13]

Caption: A generalized workflow for the synthesis of iron oxide nanoparticles using this compound nonahydrate.

Conceptual Diagram of Cellular Iron Homeostasis

The ferric ion (Fe³⁺) from this compound can enter the complex network of cellular iron regulation. Understanding this pathway is crucial for drug development, as iron is essential for many cellular processes but also potentially toxic.[14][15]

Caption: A simplified overview of the cellular uptake and regulation of iron.

Catalytic Cycle of this compound in Organic Synthesis

This compound serves as an effective catalyst in various organic reactions, such as nitrolactonization. The catalytic cycle often involves radical intermediates.[12][16]

Caption: A proposed catalytic cycle for the nitrolactonization of alkenyl carboxylic acids mediated by this compound.

Conceptual Pathway of Nitrate to Nitric Oxide Signaling in Mammalian Cells

While not a direct pathway for this compound, the nitrate ion can be reduced to nitrite (B80452) and subsequently to nitric oxide (NO), a critical signaling molecule in various physiological processes.[17][18] This is a potential indirect mechanism of action relevant to drug development.

Caption: A conceptual diagram illustrating the potential conversion of nitrate to nitric oxide and its downstream signaling effects.

References

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron (III) Nitrate Nonahydrate - 7782-61-8 [prochemonline.com]

- 3. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. ox.ac.uk [ox.ac.uk]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 8. Ferrous ferric chloride stimulates the skin cell function and hair growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Iron homeostasis and health: understanding its role beyond blood health – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Fe3O4 Nanoparticles in Targeted Drug/Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Unlocking iron: nutritional origins, metabolic pathways, and systemic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Nitrolactonization Mediated by Iron(III) Nitrate Nonahydrate [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of Nitrite Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Susceptibility of Ferric Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), a compound of interest in various chemical and biomedical applications. Its paramagnetic nature, arising from the electronic structure of the iron(III) ion, is a key characteristic that influences its behavior and potential uses. This document details the theoretical underpinnings of its magnetism, presents experimental data, and outlines methodologies for its measurement.

Introduction to the Magnetic Properties of Ferric Nitrate Nonahydrate

This compound nonahydrate is a pale violet, crystalline solid that is highly soluble in water. It is classified as a paramagnetic material, meaning it is weakly attracted to an external magnetic field.[1][2] This property is a direct consequence of the presence of unpaired electrons in the d-orbitals of the ferric (Fe³⁺) ion. Understanding the magnetic susceptibility of this compound is crucial for its application in areas such as nanoparticle synthesis, as a catalyst, and in certain analytical techniques.

Theoretical Framework

The magnetic properties of this compound nonahydrate are fundamentally determined by the electronic configuration of the central iron(III) ion and its coordination environment within the crystal lattice.

Electronic Configuration of the Fe(III) Ion

The iron atom (Fe) has an atomic number of 26, with a ground-state electronic configuration of [Ar] 4s² 3d⁶. When it is oxidized to the ferric ion (Fe³⁺), it loses three electrons—two from the 4s orbital and one from the 3d orbital—resulting in an electronic configuration of [Ar] 3d⁵ .

Crystal Field Theory and the High-Spin State

In the nonahydrate form, the Fe³⁺ ion is typically coordinated to six water molecules in an octahedral geometry, forming the complex cation [Fe(H₂O)₆]³⁺. According to crystal field theory, the five d-orbitals of the central metal ion are split into two energy levels in an octahedral ligand field: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

Water is considered a weak-field ligand, meaning the crystal field splitting energy (Δo) is relatively small. Consequently, it is energetically more favorable for the five d-electrons to occupy all five d-orbitals individually with parallel spins before any pairing occurs. This arrangement is known as a high-spin complex . In the case of the d⁵ configuration of Fe³⁺, this results in five unpaired electrons .

The presence of these five unpaired electrons is the origin of the strong paramagnetism observed in this compound nonahydrate. The theoretical spin-only magnetic moment (μs) can be calculated using the following formula:

μs = √n(n+2)

where 'n' is the number of unpaired electrons. For Fe³⁺ (n=5), the calculated spin-only magnetic moment is:

μs = √5(5+2) = √35 ≈ 5.92 Bohr Magnetons (B.M.)

This theoretical value is in close agreement with experimentally determined magnetic moments for high-spin Fe(III) complexes.

Figure 1: Theoretical basis of paramagnetism in the [Fe(H₂O)₆]³⁺ complex.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic substances like this compound nonahydrate, this value is positive. The molar magnetic susceptibility (χₘ) is a key parameter used for comparison.

| Parameter | Value | Reference |

| Molar Magnetic Susceptibility (χₘ) | +15,200.0 x 10⁻⁶ cm³/mol | [2] |

| Calculated Effective Magnetic Moment (μ_eff) for Fe³⁺ | 5.92 B.M. | Theoretical |

| Curie-Weiss Temperature (θ) | Negative values indicate antiferromagnetic interactions at higher iron concentrations in solid solutions. | [3] |

Experimental Protocols for Measuring Magnetic Susceptibility

Several methods can be employed to experimentally determine the magnetic susceptibility of this compound nonahydrate. The most common techniques are the Gouy method and SQUID magnetometry.

Gouy Method

The Gouy method is a classical and accessible technique for measuring magnetic susceptibility. It involves measuring the apparent change in mass of a sample when it is placed in a non-uniform magnetic field.

Experimental Workflow:

Figure 2: Experimental workflow for the Gouy method.

Detailed Methodology:

-

Sample Preparation:

-

Due to the hygroscopic nature of this compound nonahydrate, all handling should be performed in a controlled, low-humidity environment (e.g., a glove box).

-

The crystalline sample is finely ground to ensure homogeneity.

-

The powdered sample is carefully and uniformly packed into a cylindrical Gouy tube of a known length and cross-sectional area.

-

-

Gouy Balance Setup:

-

The Gouy tube is suspended from a sensitive analytical balance, with the bottom of the sample positioned in the region of maximum magnetic field strength between the poles of an electromagnet, and the top of the sample in a region of negligible field strength.

-

-

Measurement Procedure:

-

The mass of the sample is recorded with the electromagnet turned off.

-

The electromagnet is then turned on to a calibrated and stable magnetic field strength, and the new mass is recorded.

-

For a paramagnetic substance like this compound nonahydrate, the sample will be pulled into the magnetic field, resulting in an apparent increase in mass.

-

-

Data Analysis:

-

The change in mass (Δm) is used to calculate the volume susceptibility (κ) and subsequently the mass susceptibility (χg) and molar susceptibility (χₘ) using the appropriate formulas, which take into account the magnetic field strength, the dimensions of the sample, and the acceleration due to gravity.

-

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument for measuring magnetic properties. It is particularly useful for obtaining data at various temperatures and magnetic fields.

Experimental Workflow:

Figure 3: Experimental workflow for SQUID magnetometry.

Detailed Methodology:

-

Sample Preparation:

-

A small, accurately weighed amount of powdered this compound nonahydrate is placed in a sample holder, typically a gelatin capsule or a sealed plastic straw, to contain the hygroscopic material.

-

The sample holder is then mounted onto the sample rod of the SQUID magnetometer.

-

-

Measurement:

-

The sample is introduced into the superconducting detection coils of the SQUID.

-

The magnetic moment of the sample is measured as it is moved through the coils.

-

Measurements can be performed over a wide range of temperatures (typically from ~2 K to 400 K) and applied magnetic fields.

-

-

Data Analysis:

-

The raw data (magnetic moment vs. position) is processed to obtain the magnetic moment of the sample.

-

From the magnetic moment, the magnetization and magnetic susceptibility can be calculated.

-

Plotting the inverse of magnetic susceptibility versus temperature can be used to verify the Curie-Weiss law behavior, which is characteristic of paramagnetic materials. For ideal paramagnets, this plot is linear and extrapolates to 0 K. Deviations can indicate magnetic interactions between the iron centers.

-

Conclusion

The magnetic susceptibility of this compound nonahydrate is a well-defined property that stems from the high-spin d⁵ electronic configuration of the Fe³⁺ ion in an octahedral coordination environment. This results in five unpaired electrons and a significant paramagnetic response. The quantitative measurement of its magnetic susceptibility can be reliably performed using techniques such as the Gouy method or SQUID magnetometry. A thorough understanding and characterization of this magnetic property are essential for the effective utilization of this compound nonahydrate in scientific research and industrial applications.

References

An In-depth Technical Guide to the Hydrolysis of Ferric Nitrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ferric nitrate (B79036) in aqueous solutions. The complex series of reactions that follow the dissolution of ferric nitrate are critical in a wide range of scientific and industrial fields, including materials science, environmental chemistry, and pharmaceutical development, where iron compounds are utilized for their catalytic and magnetic properties, as well as in drug delivery systems. This document details the chemical species formed, the factors influencing their formation, quantitative data on the hydrolysis process, and the experimental methods used for their characterization.

Introduction to this compound Hydrolysis

When this compound, Fe(NO₃)₃, is dissolved in water, the ferric ion (Fe³⁺) undergoes a series of hydrolysis reactions. These reactions are driven by the high charge density of the Fe³⁺ ion, which polarizes the surrounding water molecules, leading to the release of protons (H⁺) and a decrease in the pH of the solution.[1][2][3] The process is not a simple precipitation of ferric hydroxide (B78521) but a complex cascade of reactions that form various soluble and insoluble species.

Initially, the ferric ion exists as the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, which has a pale violet color.[4][5] However, aqueous solutions of this compound typically appear yellow or brown due to the formation of hydrolyzed species.[3][6] The hydrolysis process can be broadly categorized into three stages:

-

Formation of Mononuclear Hydroxo Complexes: The coordinated water molecules in [Fe(H₂O)₆]³⁺ are deprotonated to form a series of mononuclear hydroxo complexes.

-

Polymerization and Formation of Polynuclear Species: These mononuclear species undergo condensation reactions to form polynuclear iron-oxo-hydroxo clusters.

-

Precipitation of Iron Oxyhydroxides: As the hydrolysis proceeds, these polynuclear species aggregate and precipitate, most commonly as amorphous 2-line ferrihydrite.[7][8]

The overall hydrolysis and subsequent precipitation can be influenced by several factors, including the concentration of the this compound solution, the pH, temperature, and the presence of other ions.[9]

Chemical Species and Reaction Pathways

The hydrolysis of the [Fe(H₂O)₆]³⁺ ion is a stepwise process, with each step characterized by a specific hydrolysis constant. The primary mononuclear and dinuclear species formed are presented below.

Mononuclear and Dinuclear Species

The initial hydrolysis steps involve the formation of the following species:

The equilibrium reactions for the formation of these species are as follows:

Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺ Fe³⁺ + 2H₂O ⇌ [Fe(OH)₂]⁺ + 2H⁺ Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺ Fe³⁺ + 4H₂O ⇌ [Fe(OH)₄]⁻ + 4H⁺ 2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺

Polymerization and Precipitation

As the pH of the solution increases, the mononuclear and dinuclear species undergo further condensation reactions (olation and oxolation) to form larger polynuclear species.[2] These reactions involve the formation of hydroxyl and oxo bridges between iron centers. This polymerization process eventually leads to the formation of a solid precipitate. The most common initial precipitate from the hydrolysis of this compound at near-neutral pH is 2-line ferrihydrite, a poorly crystalline iron oxyhydroxide.[7][8][11] Over time, this metastable ferrihydrite can transform into more stable crystalline phases such as goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃).[8]

Quantitative Data

The hydrolysis of this compound is characterized by a set of equilibrium constants that describe the formation of the various hydroxo complexes. These constants are crucial for predicting the speciation of iron in solution under different conditions.

Hydrolysis Constants of Iron(III)

The following table summarizes the hydrolysis constants for the formation of key monomeric and dimeric iron(III) species at 25°C and infinite dilution.[1][10][12]

| Reaction | Species Formed | log(β) at 25°C (I=0) | Reference |

| Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺ | [Fe(OH)]²⁺ | -2.19 ± 0.02 | [1][12] |

| Fe³⁺ + 2H₂O ⇌ [Fe(OH)₂]⁺ + 2H⁺ | [Fe(OH)₂]⁺ | -5.76 ± 0.06 | [1][12] |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺ | Fe(OH)₃⁰ | -14.30 ± 0.32 | [1][12] |

| Fe³⁺ + 4H₂O ⇌ [Fe(OH)₄]⁻ + 4H⁺ | [Fe(OH)₄]⁻ | -21.71 ± 0.24 | [1][12] |

| 2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺ | [Fe₂(OH)₂]⁴⁺ | -2.92 ± 0.02 | [1][10][12] |

Solubility Product of 2-Line Ferrihydrite

The solubility of the initially formed precipitate, 2-line ferrihydrite, is a key parameter in understanding the fate of iron in aqueous systems.

| Solid Phase | Dissolution Reaction | log(Ksp) at 25°C (I=0) | Reference |

| 2-line Ferrihydrite | Fe(OH)₃(s) + 3H⁺ ⇌ Fe³⁺ + 3H₂O | +3.50 ± 0.20 | [1][10][12] |

Experimental Protocols